Benzoic acid, 4-(3,4,5-trimethoxybenzamido)-

Description

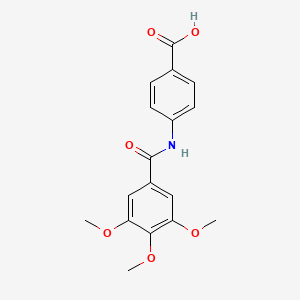

Benzoic acid, 4-(3,4,5-trimethoxybenzamido)- (hereafter referred to as Compound X), is a benzoic acid derivative characterized by a 3,4,5-trimethoxybenzamido substituent at the para position of the benzene ring. This compound is part of a broader class of bioactive molecules where the 3,4,5-trimethoxybenzoyl moiety is critical for interactions with biological targets, such as enzymes or receptors. The trimethoxy substitution pattern enhances lipophilicity and metabolic stability, while the amide linkage facilitates hydrogen bonding, improving target affinity .

Properties

CAS No. |

54057-51-1 |

|---|---|

Molecular Formula |

C17H17NO6 |

Molecular Weight |

331.32 g/mol |

IUPAC Name |

4-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C17H17NO6/c1-22-13-8-11(9-14(23-2)15(13)24-3)16(19)18-12-6-4-10(5-7-12)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21) |

InChI Key |

CSHJCFPMERZZTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3,4,5-trimethoxybenzamido)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under specific conditions. One common method is the condensation reaction between 3,4,5-trimethoxybenzoic acid and 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzoic acid, 4-(3,4,5-trimethoxybenzamido)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3,4,5-trimethoxybenzamido)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Nitrobenzoic acids, halogenated benzoic acids, and other substituted derivatives.

Scientific Research Applications

Anticancer Properties

1. Mechanism of Action:

Research indicates that 4-(3,4,5-trimethoxybenzamido)- exhibits notable anti-proliferative and cytotoxic effects on specific cancer cell lines. In a study examining its impact on breast cancer cells (MCF-7 and MDA-MB-468), the compound was shown to significantly reduce cell viability and induce apoptosis through mechanisms involving caspase-3 activation and G2/M cell cycle arrest .

2. Case Study:

A comprehensive analysis revealed that this compound not only inhibited colony formation in treated cells but also demonstrated selective toxicity towards breast cancer cells compared to other cancer types like HepG2 and HeLa . This selectivity underscores its potential as a therapeutic agent in breast cancer treatment.

Neuroprotective Applications

1. Dual-Target Ligands:

The derivative has been explored as a dual-target ligand for neurodegenerative diseases such as Alzheimer's. Hydroxybenzoic acid derivatives, including 4-(3,4,5-trimethoxybenzamido)-, have shown promise in acting as mitochondriotropic antioxidants while also inhibiting cholinesterase activity . This dual functionality is crucial for addressing oxidative stress and impaired cholinergic transmission associated with Alzheimer's disease.

2. In Vitro Studies:

In vitro studies have demonstrated that these derivatives can prevent Aβ-induced cytotoxicity in human neuroblastoma cells without exhibiting cytotoxic effects themselves . This suggests a favorable safety profile for potential therapeutic applications.

Corrosion Inhibition

1. Synthesis and Efficiency:

Another application of benzoic acid derivatives is in the field of materials science, specifically as corrosion inhibitors. A synthesized Schiff base derived from 4-(3,4,5-trimethoxybenzamido)- was evaluated for its efficiency in inhibiting mild steel corrosion in acidic environments .

2. Results:

The study reported an inhibition efficiency of approximately 35% using both weight loss and gasometric methods at elevated temperatures. This suggests that the compound's adsorption on metal surfaces can effectively mitigate corrosion processes, making it valuable for industrial applications .

Data Table

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3,4,5-trimethoxybenzamido)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Derivatives

- 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j): This compound () replaces the benzoic acid core with a thiazole ring. The carboxylic acid at position 5 increases solubility compared to Compound X, but the amide linkage retains similar hydrogen-bonding capability.

- (S)-2-(2-Methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (6) : Incorporates a chiral center and a thiazole-carboxamide group (). The steric bulk from the methylpropyl chain may reduce membrane permeability but improve selectivity for protease targets. NMR data (δ 172.98 for C=O) confirm the amide’s electronic environment is comparable to Compound X .

Acryloyl Hydrazine-Linked Derivatives

- Compounds 6b, 6c, 6d (): These analogs feature acryloyl hydrazine bridges connecting the 3,4,5-trimethoxybenzamido group to furan or methoxyphenyl substituents. Cytotoxicity against MCF-7 cells ranges from IC₅₀ 0.1 μM (6d) to 1.2 μM (6b), with substituent electronegativity (e.g., cyanophenyl in 6b) correlating with potency .

Pyrrolizine and Piperidine Derivatives

- Compound 16a (): Replacing the benzamido group with a benzylidene-amino moiety in pyrrolizines reduced cytotoxicity by 2.6–585.4-fold. This underscores the amide’s role in stabilizing interactions with tubulin or kinase targets. Expanding the pyrrolidine to a piperidine ring (e.g., 16a) further enhanced activity, likely due to improved hydrophobic interactions .

Decahydroisoquinoline Antiarrhythmics

- 5-(3,4,5-Trimethoxybenzamido)-2-methyl-trans-decahydroisoquinoline (15) (): The rigid decahydroisoquinoline scaffold positions the benzamido group for optimal binding to cardiac sodium channels. Lipophilicity (logP) of the trimethoxybenzamido moiety was critical for antiarrhythmic potency, with 15 outperforming analogs with nitro or hydroxyl substitutions .

Nitro and Halogen-Substituted Analogs

- 4-(4-Methoxybenzamido)-3-nitrobenzoic acid (20) (): The nitro group at position 3 introduces strong electron-withdrawing effects, reducing the amide’s basicity (IR δ 1683 cm⁻¹ for C=O). This compound showed moderate trypanocidal activity, suggesting nitro groups may enhance redox cycling in parasites but reduce mammalian cell penetration .

- However, the bromine’s electronegativity could enhance halogen bonding in kinase inhibitors .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Core Structure | Key Substituents | logP | PSA (Ų) | Notable Activity |

|---|---|---|---|---|---|

| Compound X | Benzoic acid | 4-(3,4,5-trimethoxybenzamido) | ~2.5* | 98.3 | Cytotoxic (IC₅₀: 0.1–1 μM) |

| 2j (Thiazole) | Thiazole | 4-Methyl, 5-carboxylic acid | ~1.8 | 112.7 | Antibacterial |

| 6d (Acryloyl hydrazine) | Benzoic acid | Furan, methoxyphenyl | ~3.2 | 105.4 | Cytotoxic (IC₅₀: 0.1 μM) |

| 15 (Decahydroisoquinoline) | Decahydroisoquinoline | 2-Methyl | ~3.5 | 89.6 | Antiarrhythmic (ED₅₀: 2 mg/kg) |

| 20 (Nitro-substituted) | Benzoic acid | 3-Nitro, 4-methoxybenzamido | ~2.1 | 124.5 | Trypanocidal (EC₅₀: 10 μM) |

*Estimated using ChemDraw.

Key Research Findings

- Bioactivity Enhancement : The 3,4,5-trimethoxybenzamido group consistently improves cytotoxicity (e.g., 585-fold increase in pyrrolizines) and target affinity due to its balanced lipophilicity and hydrogen-bonding capacity .

- Structural Flexibility : Acryloyl hydrazine and thiazole derivatives demonstrate that modular scaffolds can fine-tune activity without compromising the benzamido moiety’s core role .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) improve redox activity but may reduce bioavailability, while methoxy groups optimize logP for membrane penetration .

Biological Activity

Benzoic acid derivatives have garnered significant interest in pharmacology due to their diverse biological activities. Among these, benzoic acid, 4-(3,4,5-trimethoxybenzamido)- has been studied for its potential anticancer properties and other therapeutic effects. This article synthesizes current research findings regarding its biological activity, including case studies and detailed data.

Chemical Structure

- IUPAC Name : Benzoic acid, 4-(3,4,5-trimethoxybenzamido)-

- CAS Number : 54057-51-1

- Molecular Formula : C16H19N1O5

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoic acid derivatives. A notable study investigated the effects of 4-(3,4,5-trimethoxyphenoxy) benzoic acid on various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (Breast Cancer)

- MDA-MB-468 (Breast Cancer)

- HepG2 (Liver Cancer)

- Huh-7 (Liver Cancer)

- HeLa (Cervical Cancer)

Findings :

- Compounds derived from benzoic acid exhibited significant cytotoxic effects on MCF-7 and MDA-MB-468 cells.

- The mechanism of action involved cell-cycle arrest at G2/M phase and induction of apoptosis, evidenced by increased caspase-3 activity.

- The compounds reduced colony-forming ability in MCF-7 cells, indicating a strong potential for therapeutic application in breast cancer treatment .

| Cell Line | Viability Reduction (%) | Mechanism of Action |

|---|---|---|

| MCF-7 | Significant | G2/M arrest, apoptosis |

| MDA-MB-468 | Significant | G2/M arrest, apoptosis |

| HepG2 | Minor | Not significantly affected |

| Huh-7 | Minor | Not significantly affected |

| HeLa | Minor | Not significantly affected |

The anticancer activity is primarily attributed to the induction of apoptosis and modulation of cell cycle progression. The activation of caspase pathways suggests that these compounds can trigger programmed cell death in cancer cells.

Study on Hepatocellular Carcinoma

A separate investigation focused on the derivative TAC-101 (related to benzoic acid) demonstrated promising results against hepatocellular carcinoma (HCC):

- Method : Oral administration in tumor-bearing mice.

- Results : TAC-101 inhibited liver tumor growth and extended lifespan compared to standard chemotherapeutics like CDDP and 5-FU.

- Mechanism : Induction of apoptosis at concentrations above 10 µM with minimal toxicity to normal cells .

In Silico Studies

In silico evaluations have also been conducted to understand the interaction of benzoic acid derivatives with biological targets:

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 4-(3,4,5-trimethoxybenzamido)benzoic acid derivatives?

- Methodological Answer : A common approach involves coupling reactions using benzotriazole intermediates. For example, condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with N-(3,4,5-trimethoxybenzoyl)benzotriazole yields derivatives with high efficiency (90% yield) . Alternative routes include thiazole ring formation via thiourea and ethyl-2-chloroacetoacetate, followed by hydrolysis and coupling . Key steps require controlled pH (e.g., NaOH hydrolysis) and anhydrous conditions to prevent side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 172.98 ppm for carbonyl groups) and methoxy substituent positions .

- X-ray crystallography : SHELXL or WinGX refine crystal structures, resolving bond lengths/angles and validating stereochemistry .

- Mass spectrometry : Confirms molecular weight (e.g., 306.40 g/mol for ethyl ester derivatives) .

Q. What are the primary metabolic pathways observed for this compound in pharmacokinetic studies?

- Methodological Answer : As a benzoic acid derivative, it undergoes phase I metabolism (hydroxylation of methoxy groups) and phase II conjugation (glucuronidation/sulfation). In vitro assays using liver microsomes and UDP-glucuronosyltransferase inhibitors can identify dominant pathways .

Advanced Research Questions

Q. How can researchers optimize cytotoxic activity against specific cancer cell lines through structural modifications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., bromo substituents) enhances tubulin polymerization inhibition, as seen in derivatives with IC50 values of 2.46–6.79 µM against HepG2 cells .

- Methoxy positioning : 3,4,5-Trimethoxy configurations improve binding to tubulin’s colchicine site, while halogenation at the 4-position (e.g., 6g: IC50 = 41.31 µM) reduces activity due to steric hindrance .

- Hybridization : Quinoline-cinnamide hybrids (e.g., compound 6e) show enhanced cytotoxicity (IC50 = 2.46 µM) by dual-targeting tubulin and histone deacetylases .

Q. How do solvent polarity and temperature influence coupling reaction yields involving 3,4,5-trimethoxybenzoyl groups?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in benzotriazole-mediated couplings, achieving >90% yields .

- Low temperatures (−10°C) minimize side reactions during formylation (e.g., TiCl4-catalyzed reactions) .

- Reaction monitoring : TLC (Rf values in hexane-ether systems) and in situ FTIR track progress .

Q. What computational strategies predict binding affinity of derivatives with tubulin?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with tubulin’s β-subunit, prioritizing derivatives with hydrogen bonds to Thr179/Gln247 .

- MD simulations : GROMACS assesses stability of ligand-tubulin complexes over 100-ns trajectories, correlating RMSD values with IC50 data .

Q. How can crystallographic data discrepancies between SHELXL and WinGX be resolved?

- Methodological Answer :

- Validation metrics : Compare R-factors (e.g., SHELXL typically achieves R1 < 5% for high-resolution data) and electron density maps (e.g., OMIT maps in WinGX) .

- Software cross-check : Refine the same dataset in both programs; deviations >0.05 Å in bond lengths suggest systematic errors .

Data Contradiction Analysis

Q. Why do some derivatives exhibit conflicting cytotoxicity profiles in similar cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.